
Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine is a peptide compound composed of five amino acids: glycine, cysteine, cysteine, proline, and glycine. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes two cysteine residues, allows it to participate in various biochemical reactions and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next amino acid using a coupling reagent such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT or TCEP.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used for coupling reactions.
Major Products
Disulfide-linked peptides: Formed through oxidation of thiol groups.
Reduced peptides: Formed through reduction of disulfide bonds.
Peptide derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant and neuroprotective properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine involves its interaction with various molecular targets and pathways. The cysteine residues can form disulfide bonds, which are crucial for protein folding and stability. Additionally, the peptide may interact with cellular receptors and enzymes, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo-L-prolylglycine: A dipeptide with neuroprotective properties.
N-phenylacetyl-glycyl-L-proline ethyl ester: A compound that converts into cyclo-L-prolylglycine and exhibits similar biological activities.
Uniqueness
Glycyl-L-cysteinyl-L-cysteinyl-L-prolylglycine is unique due to its specific sequence and the presence of two cysteine residues, which allow it to form disulfide bonds and participate in redox reactions. This distinguishes it from other peptides that may lack these functional groups and, consequently, the same range of biochemical activities.
Eigenschaften
CAS-Nummer |
742068-26-4 |
|---|---|
Molekularformel |
C15H25N5O6S2 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
2-[[(2S)-1-[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C15H25N5O6S2/c16-4-11(21)18-8(6-27)13(24)19-9(7-28)15(26)20-3-1-2-10(20)14(25)17-5-12(22)23/h8-10,27-28H,1-7,16H2,(H,17,25)(H,18,21)(H,19,24)(H,22,23)/t8-,9-,10-/m0/s1 |
InChI-Schlüssel |
XZTYXRYHSPXFAJ-GUBZILKMSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN)C(=O)NCC(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CS)NC(=O)C(CS)NC(=O)CN)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


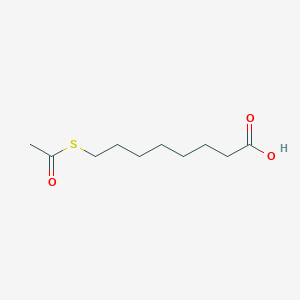
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
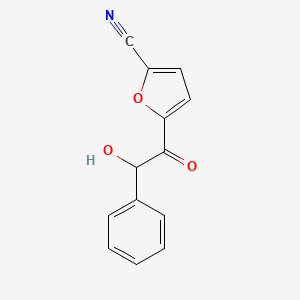
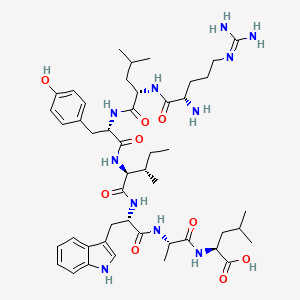
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
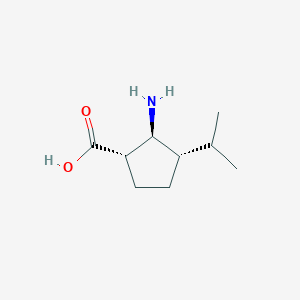
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)
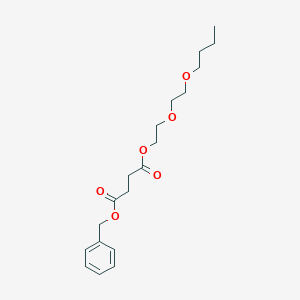
![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
![2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine](/img/structure/B14227098.png)
